molecular formula C10H7ClFNS B1488762 2-Chloro-4-(4-fluorophenyl)-5-methylthiazole CAS No. 1188168-84-4

2-Chloro-4-(4-fluorophenyl)-5-methylthiazole

Cat. No. B1488762
CAS RN: 1188168-84-4
M. Wt: 227.69 g/mol
InChI Key: RUIKHWZBAYPUIB-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Chloro-4-(4-fluorophenyl)-5-methylthiazole” are not well-documented .

Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Dengale et al. (2019) explored the synthesis of novel 1,3,4-thiadiazoles and 1,2,4-triazoles derived from 2-(3-fluorophenyl)-4-methylthiazole-5-carbohydrazide. These compounds exhibited significant in vitro antibacterial and antifungal activity.

Structural Analysis

El-Hiti et al. (2019) conducted a study on the structure of a compound comprising fluorophenyl and other rings, including methylthiazoyl, which is closely related to 2-Chloro-4-(4-fluorophenyl)-5-methylthiazole. They examined the planarity and angles between these molecular structures (El-Hiti et al., 2019).

Antiinflammatory and Antimicrobial Activities

Karthikeyan and Holla (2008) investigated 2,4-dichloro-5-fluorophenyl substituted arylidenetriazolothiazolidinones, noting excellent antiinflammatory and antimicrobial activities in compounds with 4-methylthiophenyl structures (Karthikeyan & Holla, 2008).

Larvicidal Activity

A 2021 study focused on novel hydrazones of 2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbohydrazide, demonstrating promising larvicidal agents against Anopheles arabiensis (N. P et al., 2021).

Intermolecular Interactions

Shukla et al. (2014) synthesized and characterized 1,2,4-triazole derivatives, including a fluoro derivative closely related to the compound . They studied the various intermolecular interactions, providing insights into the nature of these interactions (Shukla et al., 2014).

Spinal Cord Injury Treatment

Davis (1954) discussed the medical use of a compound closely related to 2-Chloro-4-(4-fluorophenyl)-5-methylthiazole, specifically for the prevention and/or treatment of spinal cord injury (Davis, 1954).

Bioactivity of 1,2,4-Triazole Derivatives

Research in 2022 by Ohloblina et al. examined the bioactivity of various 1,2,4-triazole derivatives, including compounds with structural similarity to the compound , noting their antimicrobial and antifungal effects (Ohloblina et al., 2022).

PPARalpha/delta Agonist Effects

Ciocoiu et al. (2010) synthesized 1,4-disubstituted 1,2,3-triazoles and tested them for their ability to increase oleic acid oxidation, showing potent agonist activities for PPARalpha and PPARdelta (Ciocoiu et al., 2010).

Electrophilic and Nucleophilic Substitution

Begtrup and Holm (1981) discussed the activation of 2-phenyltriazole 1-oxides at C-5 towards electrophilic and nucleophilic attack, leading to various substitutions in the triazole nucleus, relevant to the synthesis of compounds like 2-Chloro-4-(4-fluorophenyl)-5-methylthiazole (Begtrup & Holm, 1981).

Mechanism of Action

The mechanism of action of “2-Chloro-4-(4-fluorophenyl)-5-methylthiazole” is not clear due to the lack of specific information .

Safety and Hazards

The safety and hazards associated with “2-Chloro-4-(4-fluorophenyl)-5-methylthiazole” are not well-documented .

properties

IUPAC Name

2-chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFNS/c1-6-9(13-10(11)14-6)7-2-4-8(12)5-3-7/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUIKHWZBAYPUIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)Cl)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(4-fluorophenyl)-5-methyl-1,3-thiazole

CAS RN

1188168-84-4
Record name 2-chloro-4-(4-fluorophenyl)-5-methylthiazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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